molecular formula C16H13NO4S B3489237 methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3489237
M. Wt: 315.3 g/mol
InChI Key: QPDLFKLRTUHVLQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a benzofuran and thiophene moiety

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The benzofuran and thiophene moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the combination of benzofuran and thiophene rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .

Properties

IUPAC Name

methyl 3-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-9-10-5-3-4-6-12(10)21-13(9)15(18)17-11-7-8-22-14(11)16(19)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLFKLRTUHVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate

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